Eucalyptone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eucalyptone involves the extraction of phloroglucinol derivatives from the bark of Eucalyptus globulus. The process typically includes the following steps:
Extraction: The powdered bark is subjected to methanolic extraction.
Partitioning: The extract is partitioned between n-hexane, ethyl acetate, n-butanol, and water.
Isolation: The ethyl acetate fraction is further processed to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation techniques but on a larger scale. Advanced methods like supercritical fluid extraction and solvent extraction are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Eucalyptone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine and chlorine are used under acidic conditions for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Eucalyptone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Exhibits antibacterial and antifungal activities, making it useful in microbiological studies.
Industry: Utilized in the production of natural preservatives and antimicrobial agents for food and cosmetics.
Mechanism of Action
Eucalyptone exerts its effects primarily through the inhibition of bacterial and fungal growth. It targets the cell membrane and disrupts its integrity, leading to cell lysis. Additionally, this compound interferes with the synthesis of essential proteins and enzymes in microorganisms .
Comparison with Similar Compounds
Eucalyptone is unique among phloroglucinol derivatives due to its specific structure and biological activities. Similar compounds include:
Myrtucommulone: Another acylphloroglucinol with potent antibacterial properties.
Rhodomyrtone: Known for its antimicrobial activities.
Eucalmaidials: Phloroglucinol-coupled sesquiterpenoids with antifungal properties.
Properties
Molecular Formula |
C28H38O7 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
5-[1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19?,22-,23-,28-/m1/s1 |
InChI Key |
KGPNGYABEKLGJP-YGRDELDPSA-N |
Isomeric SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)[C@@H]2[C@H]3[C@H](C3(C)C)CCC(=O)C)C |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C |
Synonyms |
eucalyptone |
Origin of Product |
United States |
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